4-Bromo-5-chloro-2-methylphenylboronic acid
Description
4-Bromo-5-chloro-2-methylphenylboronic acid is a substituted phenylboronic acid derivative featuring bromo, chloro, and methyl substituents at the 4-, 5-, and 2-positions of the aromatic ring, respectively. Boronic acids are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable complexes with transition metals. This compound’s unique substitution pattern enhances its utility in constructing complex aryl-aryl bonds, especially in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
(4-bromo-5-chloro-2-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrClO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSLUGGNEDZERY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)Br)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701243880 | |
| Record name | B-(4-Bromo-5-chloro-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701243880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451391-48-2 | |
| Record name | B-(4-Bromo-5-chloro-2-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(4-Bromo-5-chloro-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701243880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-2-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-5-chloro-2-methylbenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-chloro-2-methylphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in other types of reactions, including oxidation and substitution .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include biaryl compounds, styrene derivatives, and various substituted phenylboronic acids .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
4-Bromo-5-chloro-2-methylphenylboronic acid serves as a versatile building block in the synthesis of complex organic compounds. It is particularly valuable in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds essential for constructing intricate molecular architectures used in pharmaceuticals and agrochemicals.
Key Reactions
- Suzuki-Miyaura Coupling : This reaction allows for the coupling of aryl or vinyl boronic acids with halides or pseudohalides, making it crucial for synthesizing biaryl compounds.
- Nucleophilic Substitution : The bromine atom can be substituted with various nucleophiles, enhancing its utility in synthesizing diverse derivatives.
- Oxidation Reactions : The boronic acid moiety can be oxidized to yield phenolic compounds, which have distinct biological activities.
Biological Applications
Pharmaceutical Research
The compound has been investigated for its potential therapeutic applications, particularly in cancer treatment. Boronic acids are known to interact with specific enzymes and proteins, making them candidates for drug design.
Anticancer Activity
Research indicates that boronic acids can inhibit key enzymes involved in tumor growth and progression. For instance:
- Enzyme Inhibition Studies : Certain derivatives have shown promise in inhibiting deubiquitinating enzymes implicated in cancer, leading to reduced cell proliferation and increased apoptosis rates in vitro.
Case Study Insights
- In Vitro Studies : A study evaluated the cytotoxic effects of various boronic acid derivatives on cancer cell lines, revealing significant activity against breast and lung cancer cells.
- In Vivo Models : Animal studies demonstrated that formulations containing this compound significantly reduced tumor sizes in mouse models.
Materials Science
Advanced Material Development
this compound is utilized in the development of advanced materials, including polymers and electronic components. Its unique structural properties allow it to enhance the performance characteristics of these materials.
Comparison with Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Unique substitution pattern enhances reactivity | Anticancer properties; enzyme inhibition |
| 3-Bromo-2-fluoro-5-methylphenylboronic acid | Similar structure but different substitution | Moderate anticancer activity |
| 4-Methoxyphenylboronic acid | Different functional group | Lower enzyme inhibition |
This comparison illustrates how variations in substitution patterns can influence the biological activities of boronic acids.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-2-methylphenylboronic acid in cross-coupling reactions involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or styrene product. The molecular targets and pathways involved in its biological applications are still under investigation, but it is known to interact with various enzymes and receptors .
Comparison with Similar Compounds
4-Bromo-2-methylphenylboronic acid
2-Bromo-5-methylphenylboronic acid
- Structure : Bromo (2-position), methyl (5-position).
(4-Bromo-2-chlorophenyl)boronic acid
- Structure : Bromo (4-position), chloro (2-position).
- Key Differences : The chloro substituent at the 2-position instead of methyl creates a stronger EWG effect, which may accelerate oxidative addition in palladium-catalyzed reactions. Molecular weight: 235.27 g/mol .
Functional Group Variations
5-Chloro-2-methylphenylboronic acid
3-Bromo-5-fluoro-2-methoxyphenylboronic acid
- Structure : Bromo (3-position), fluoro (5-position), methoxy (2-position).
- Key Differences: Fluoro and methoxy groups introduce distinct electronic effects.
5-(4-Bromo-2-fluorophenylcarbamoyl)-2-chlorophenylboronic acid
- Structure : Carbamoyl-linked bromo and fluoro substituents.
- Key Differences : The carbamoyl group adds steric bulk and hydrogen-bonding capacity, making this compound more suited for medicinal chemistry applications than standard Suzuki couplings .
Physical and Chemical Properties
Biological Activity
4-Bromo-5-chloro-2-methylphenylboronic acid is a boronic acid derivative that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique chemical structure, which allows it to interact with various biological targets, making it a subject of interest for therapeutic applications.
The compound has the molecular formula C13H12BBrClO2 and features a boronic acid functional group that is crucial for its reactivity in biological systems. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in drug design and development.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes. For example, boronic acids have been shown to inhibit serine and cysteine proteases by forming reversible covalent bonds with active site residues .
- Target Protein Interaction : The compound can interact with proteins involved in signaling pathways, potentially influencing processes such as cell proliferation and apoptosis .
Antimicrobial Activity
Research indicates that boronic acids, including this compound, possess antimicrobial properties. These compounds can disrupt bacterial cell wall synthesis or interfere with metabolic pathways, leading to bacterial cell death. Studies have shown that certain boron-containing compounds exhibit efficacy against a range of pathogens .
Anticancer Properties
The anticancer potential of this compound is linked to its ability to inhibit proteasome activity, which is crucial for regulating protein degradation in cells. By disrupting this process, the compound may induce apoptosis in cancer cells. For instance, similar boron-based compounds have demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic promise .
Case Study 1: Anticancer Efficacy
A study investigating the effects of various boron-containing compounds on cancer cell lines found that this compound significantly inhibited the growth of certain tumor types. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis through proteasome inhibition .
Case Study 2: Antimicrobial Activity
In vitro studies demonstrated that this compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was effective at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Data Table: Summary of Biological Activities
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Effective against various pathogens | Disruption of cell wall synthesis |
| Anticancer | Induces apoptosis in cancer cells | Proteasome inhibition |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-bromo-5-chloro-2-methylphenylboronic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves halogenation or cross-coupling reactions. A common approach uses Suzuki-Miyaura coupling with palladium catalysts (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and bases like potassium carbonate in solvents such as THF or dioxane . Optimization includes:
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and stability.
- Purification : Column chromatography or recrystallization improves purity (>97% by HPLC).
- Stoichiometry : A 1:1.2 molar ratio of aryl halide to boronic acid minimizes side products.
Q. How does the substitution pattern (Br, Cl, methyl) influence the compound’s electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer : The bromine (electron-withdrawing) and chlorine (moderate EWG) groups decrease electron density at the boronic acid site, enhancing electrophilicity and coupling efficiency. The methyl group (electron-donating) introduces steric effects, which can hinder undesired side reactions. Computational studies (e.g., DFT) or Hammett parameters quantify these effects .
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR spectroscopy : ¹¹B NMR confirms boronic acid integrity (δ ~30 ppm). ¹H/¹³C NMR identifies substitution patterns.
- HPLC-MS : Validates purity and detects protodeboronation byproducts.
- X-ray crystallography : Resolves steric clashes caused by methyl/chloro groups .
Advanced Research Questions
Q. What strategies mitigate protodeboronation during Suzuki-Miyaura cross-coupling reactions involving this compound?
- Methodological Answer : Protodeboronation is minimized by:
- Stabilizing ligands : Use of bidentate ligands (e.g., dppf) reduces Pd-mediated deborylation.
- pH control : Neutral to slightly basic conditions (pH 7–9) prevent acid-catalyzed degradation.
- Additives : Adding thiophene or ethylene glycol stabilizes the boronic acid .
Q. How can researchers resolve discrepancies in reported biological activities of derivatives synthesized from this compound?
- Methodological Answer : Contradictions arise from variations in substitution patterns or assay conditions. Strategies include:
- Comparative SAR studies : Synthesize analogs with systematic substitutions (e.g., replacing Br with I or Cl with F) and test in standardized assays (e.g., kinase inhibition).
- Meta-analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259318) to identify outliers .
Q. What mechanistic insights explain the nucleophilic substitution reactivity of the bromine atom in this compound?
- Methodological Answer : The bromine’s leaving-group ability is influenced by adjacent substituents:
- Electronic effects : The electron-withdrawing Cl and boronic acid groups polarize the C-Br bond, accelerating SNAr (nucleophilic aromatic substitution).
- Steric effects : The methyl group hinders backside attack, favoring concerted mechanisms. Kinetic studies (e.g., Eyring plots) and isotopic labeling (¹⁸O/²H) validate pathways .
Data Contradiction Analysis
Q. Why do different studies report varying yields for Suzuki-Miyaura reactions using this boronic acid?
- Methodological Answer : Yield discrepancies stem from:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
